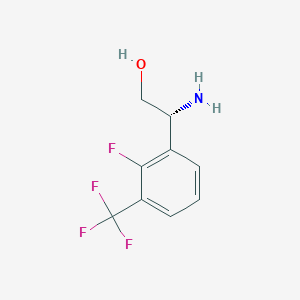
(R)-2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound with significant interest in various fields of research due to its unique structural features. The presence of both amino and hydroxyl functional groups, along with the trifluoromethyl and fluoro substituents on the aromatic ring, imparts distinct chemical and physical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-fluoro-3-(trifluoromethyl)benzaldehyde.
Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The racemic mixture obtained from the reductive amination is subjected to chiral resolution using chiral acids or chromatography techniques to isolate the ®-enantiomer.
Industrial Production Methods
Industrial production methods for ®-2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.
Chiral Catalysis: Employing chiral catalysts to directly synthesize the ®-enantiomer, thereby eliminating the need for chiral resolution.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro and trifluoromethyl groups can undergo nucleophilic aromatic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alkylated amine.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry
Synthesis of Chiral Ligands: Used as a building block for the synthesis of chiral ligands in asymmetric catalysis.
Fluorinated Compounds: Serves as a precursor for the synthesis of various fluorinated organic compounds.
Biology
Enzyme Inhibition Studies: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine
Pharmaceutical Intermediates: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry
Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of ®-2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The presence of the amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
(S)-2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethanol: The non-chiral version of the compound with similar chemical reactivity but lacking enantioselectivity.
Uniqueness
Chirality: The ®-enantiomer exhibits unique biological activity compared to the (S)-enantiomer.
Fluorinated Substituents: The presence of both fluoro and trifluoromethyl groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability.
This detailed article provides a comprehensive overview of ®-2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H9F4NO |
|---|---|
分子量 |
223.17 g/mol |
IUPAC名 |
(2R)-2-amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9F4NO/c10-8-5(7(14)4-15)2-1-3-6(8)9(11,12)13/h1-3,7,15H,4,14H2/t7-/m0/s1 |
InChIキー |
GOVQSPRLECVDKT-ZETCQYMHSA-N |
異性体SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)[C@H](CO)N |
正規SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1R)-1-Amino-2-hydroxyethyl]-2-bromo-6-methoxyphenol](/img/structure/B13558945.png)
![1-Thia-6-azaspiro[3.4]octanehydrochloride](/img/structure/B13558952.png)

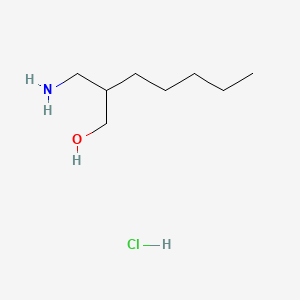
![1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B13558978.png)
![2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers](/img/structure/B13558982.png)


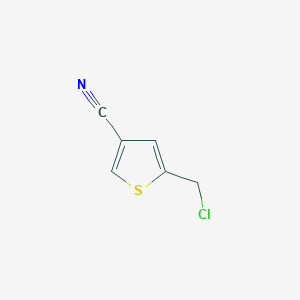
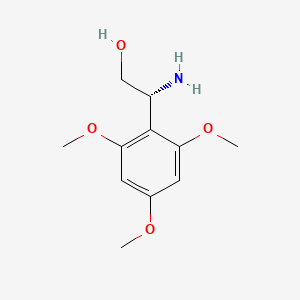
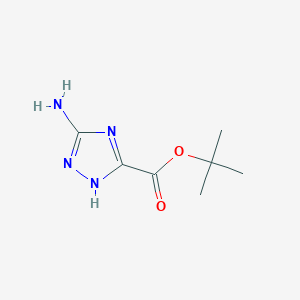

![5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoic acid](/img/structure/B13559007.png)
![3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13559021.png)
